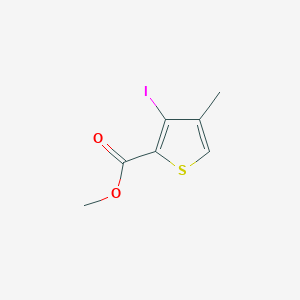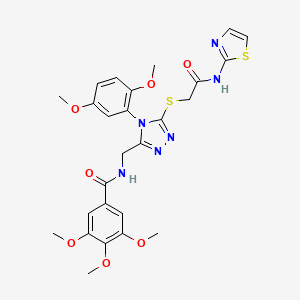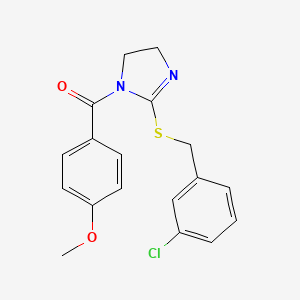
Methyl 3-iodo-4-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-iodo-4-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C7H7IO2S . It has a molecular weight of 282.1 and is typically found in a powder form .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of the compound with 2N NaOH in THF (Tetrahydrofuran) . The reaction is carried out by adding a solution of 2N NaOH to a solution of the compound in THF . Methanol (MeOH) is added to the reaction mixture until a homogeneous solution is obtained .Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-iodo-4-methyl-2-thiophenecarboxylate . The InChI code for this compound is 1S/C7H7IO2S/c1-4-3-11-6 (5 (4)8)7 (9)10-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 282.1 .Applications De Recherche Scientifique
1. Structural Characterization and Crystallography
The structural characterization of thiophene derivatives, closely related to Methyl 3-iodo-4-methylthiophene-2-carboxylate, has been explored. For instance, the study of 3,4,5-Triiodo-2-Methylthiophene demonstrates the unexpected iodination products of thiophene derivatives and provides insights into their crystallographic properties (Patel et al., 2019).
2. Genotoxic and Carcinogenic Potentials
Research on the genotoxic and carcinogenic potentials of thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, has been conducted. This research is crucial for understanding the safety profile of these compounds in pharmaceutical and industrial applications (Lepailleur et al., 2014).
3. Organic Synthesis and Reactions
The reactivity of thiophene derivatives in various organic synthesis reactions has been extensively studied. For example, the conversion of methyl 3-hydroxythiophene-2-carboxylate into various compounds demonstrates the versatility of these molecules in synthetic chemistry (Corral & Lissavetzky, 1984).
4. Photocatalysis and Photochemistry
The photocatalytic properties of thiophene derivatives, including their application in the formation of cyclic compounds, are a significant area of research. These studies highlight the potential of these compounds in advanced material sciences and photochemistry (Anklam et al., 1985).
5. Phase Transfer Catalysis in Synthesis
Innovations in synthetic techniques, such as phase transfer catalysis for the construction of thiophene derivatives, have been explored. This technique is eco-friendly and crucial for the efficient synthesis of these compounds (Shah, 2011).
Propriétés
IUPAC Name |
methyl 3-iodo-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODUKIXZHDMZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate;hydrochloride](/img/structure/B2616565.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-phenylpropanamide](/img/structure/B2616570.png)

![2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2616572.png)




![Spiro[indoline-3,3'-pyrrolidine]](/img/structure/B2616578.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2616579.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2616581.png)
![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine](/img/structure/B2616582.png)
